molecular formula C14H7ClO2 B14650090 9-Oxo-9H-fluorene-3-carbonyl chloride CAS No. 53455-99-5

9-Oxo-9H-fluorene-3-carbonyl chloride

Cat. No.: B14650090
CAS No.: 53455-99-5
M. Wt: 242.65 g/mol
InChI Key: AXMVGODHGNJSJI-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-3-carbonyl chloride: is a chemical compound belonging to the fluorene family. Fluorene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of a carbonyl chloride group attached to the fluorene core, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-fluorene-3-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-fluorene-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds with the formation of the corresponding acid chloride, which can be purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Scientific Research Applications

Chemistry: 9-Oxo-9H-fluorene-3-carbonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of heterocyclic compounds and functionalized fluorene derivatives .

Biology: In biological research, this compound is employed in the synthesis of bioactive molecules with potential therapeutic applications. It is used to create derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: The compound is utilized in medicinal chemistry for the development of new drugs. Its derivatives have shown promise in treating various diseases, including infections and cancer .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-3-carbonyl chloride involves its reactivity as an electrophilic reagent. The carbonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with target molecules, resulting in the desired chemical transformations .

Molecular Targets and Pathways: The compound targets nucleophilic sites in molecules, such as amino groups in proteins or hydroxyl groups in alcohols. The pathways involved in these reactions include nucleophilic substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Uniqueness: 9-Oxo-9H-fluorene-3-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position on the fluorene ring allows for selective reactions and the formation of unique derivatives .

Properties

CAS No.

53455-99-5

Molecular Formula

C14H7ClO2

Molecular Weight

242.65 g/mol

IUPAC Name

9-oxofluorene-3-carbonyl chloride

InChI

InChI=1S/C14H7ClO2/c15-14(17)8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)16/h1-7H

InChI Key

AXMVGODHGNJSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)Cl

Origin of Product

United States

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